molecular formula C19H17P B1330785 Benzyldiphenylphosphine CAS No. 7650-91-1

Benzyldiphenylphosphine

Cat. No.: B1330785
CAS No.: 7650-91-1
M. Wt: 276.3 g/mol
InChI Key: UZCPNEBHTFYJNY-UHFFFAOYSA-N
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Description

Benzyldiphenylphosphine is an organophosphorus compound with the chemical formula C19H17P. It is a white to off-white powder that is slightly soluble in water. This compound is known for its applications in various chemical processes, particularly in synthetic chemistry and materials science .

Preparation Methods

Benzyldiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzyldiphenylphosphine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions include this compound oxide and various organometallic complexes .

Mechanism of Action

The mechanism by which benzyldiphenylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of metal-ligand complexes that enhance the reactivity and selectivity of catalytic reactions .

Comparison with Similar Compounds

Benzyldiphenylphosphine can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and ability to form stable complexes with metals, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

benzyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345351
Record name Benzyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7650-91-1
Record name Benzyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An electrolysis cell as described in Example 1 is used. The electrolyte comprises 70 ml of dimethylformamide (max. 0.1% of water), 0.4 g of anhydrous magnesium chloride and 6.62 g (0.030 mol) of chlorodiphenylphosphine. The electrolysis is carried out as described in Example 1. The electrolysis temperature is 25° C. After an amount of charge of 0.96 Ah, the electrolysis is ended. 4.64 g (0.025 mol) of benzyltrimethylammonium chloride are then introduced into the electrolyte with exclusion of air and the mixture is stirred at 35° C. After 3 h the reaction mixture contains, according to analysis by gas chromatography (internal standard: 2-methylnaphthalene), 5.72 g of benzyldiphenylphosphine (yield 83%, based on benzyltrimethylammonium chloride used) which can be isolated by workup as described in Example 1.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
catalyst
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Benzyldiphenylphosphine?

A1: this compound is represented by the molecular formula C19H17P and has a molecular weight of 276.32 g/mol. While the provided research papers do not specify all spectroscopic data, they frequently utilize 31P NMR spectroscopy for characterization. []

Q2: How does the structure of this compound influence its coordination behavior with metals?

A2: this compound acts as a monodentate ligand, coordinating to metal centers primarily through its phosphorus atom. [, , ] The steric bulk of the benzyl and phenyl substituents can impact the accessibility of the phosphorus lone pair and influence the geometry of the resulting metal complexes. [, ]

Q3: Is there information available regarding the stability of this compound under various conditions?

A3: While specific stability data is not extensively discussed in the provided articles, this compound is generally handled under inert conditions to prevent oxidation to the corresponding phosphine oxide. [, , ]

Q4: How is this compound employed in the synthesis of organometallic complexes?

A4: this compound serves as an ancillary ligand in the synthesis of various iridium(III) complexes intended for OLED applications. [, , ] It coordinates to the iridium center, influencing the complex's photophysical properties and ultimately its electroluminescent behavior.

Q5: Are there examples of this compound being used in heterogeneous catalysis?

A5: Yes, a this compound-modified MCM-41-immobilized gold(I) complex has been successfully used as a heterogeneous catalyst. [] This catalyst enabled the oxidative ring expansion of alkynyl quinols, providing a practical route to tropone derivatives.

Q6: Can this compound participate in reactions involving its phosphorus atom beyond coordination chemistry?

A6: Absolutely. this compound undergoes quaternization reactions with aryl bromides, yielding phosphonium salts. [] These salts can subsequently participate in Wittig reactions with aldehydes, ultimately providing access to aryldiphenylphosphine oxides.

Q7: Is there any mention of computational studies involving this compound?

A7: While the provided papers primarily focus on experimental work, one study utilizes theoretical approaches alongside experimental data to rationalize the photophysical properties of iridium(III) complexes containing the bdp ligand. [] This suggests that computational methods are valuable tools for understanding the electronic structure and excited-state behavior of BDP-containing compounds.

Q8: How do modifications to the this compound structure impact its properties?

A8: Introducing electron-withdrawing or donating groups onto the phenyl rings of this compound can alter the electronics at the phosphorus center. [, ] This can subsequently affect the compound's coordination ability, steric environment around the metal center, and ultimately its reactivity and catalytic properties. For example, using fluorinated this compound derivatives as ancillary ligands in iridium(III) complexes led to blue-shifted emissions compared to the non-fluorinated counterparts. []

Q9: Is there information available about the safety profile or environmental impact of this compound?

A9: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound and its derivatives. Information regarding its toxicology, safety profile, or environmental impact is not extensively discussed. Researchers are encouraged to consult relevant safety data sheets and conduct thorough risk assessments before handling this compound.

Q10: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A10: The research articles highlight the use of various analytical techniques to study this compound-containing compounds. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are frequently used to confirm the structure and purity of synthesized compounds. []
  • Single-crystal X-ray Diffraction: This technique provides detailed structural information about the coordination geometry and bond lengths within metal complexes. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze metal-ligand interactions. []
  • Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of metal complexes. []

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